2-Chloro-1,3-dimethyl-5-nitrobenzene
CAS No.: 38560-96-2
Cat. No.: VC2447644
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38560-96-2 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 |
Standard InChI Key | XOTLSEJRAUKAPO-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
2-Chloro-1,3-dimethyl-5-nitrobenzene is an aromatic compound featuring a benzene ring with four substituents arranged in a specific pattern. The benzene ring contains a chlorine atom at position 2, methyl groups at positions 1 and 3, and a nitro group at position 5. This substitution pattern contributes to the compound's distinct chemical properties and reactivity. The presence of both electron-donating groups (methyl) and electron-withdrawing groups (chlorine and nitro) creates an interesting electronic distribution across the molecule, influencing its behavior in chemical reactions and its potential applications in organic synthesis.
Chemical Identifiers
The chemical identifiers provide standardized ways to reference and identify the compound across different databases and chemical literature. These identifiers are crucial for unambiguous identification of the compound in research, regulatory, and industrial contexts. They enable researchers to locate information about the compound in databases and literature, facilitate communication about the compound among researchers, and ensure accuracy in chemical documentation and reporting.
Table 1: Chemical Identifiers for 2-Chloro-1,3-dimethyl-5-nitrobenzene
Identifier Type | Value |
---|---|
CAS Number | 38560-96-2 |
IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene |
Molecular Formula | C8H8ClNO2 |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 |
Standard InChIKey | XOTLSEJRAUKAPO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1Cl)C)N+[O-] |
PubChem Compound ID | 9920569 |
Structural Characteristics
The structural characteristics of 2-Chloro-1,3-dimethyl-5-nitrobenzene play a significant role in determining its physical properties, chemical reactivity, and potential applications. The arrangement of the substituents on the benzene ring creates a unique electronic environment that influences intermolecular interactions and reaction pathways. Understanding these structural features is fundamental to predicting and interpreting the compound's behavior in various chemical processes and applications.
The benzene ring serves as the central structural element, providing aromaticity and stability to the molecule. The chlorine atom at position 2 is an electron-withdrawing group by induction but can donate electrons through resonance. The methyl groups at positions 1 and 3 are electron-donating groups that increase electron density in the ring. The nitro group at position 5 is strongly electron-withdrawing, both by induction and resonance effects. These combined electronic effects create unique reactive sites within the molecule.
Physical Properties
The physical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene are determined by its molecular structure and the intermolecular forces between molecules. These properties are crucial for understanding how the compound behaves under different conditions and for developing methods for its isolation, purification, and application. Parameters such as melting point, boiling point, and solubility are essential for designing synthetic routes and handling procedures for the compound.
Thermodynamic Properties
The thermodynamic properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene provide information about its phase transitions and thermal behavior. These properties are important for predicting the compound's behavior under different temperature and pressure conditions, which is essential for designing synthesis, purification, and storage protocols. The compound's thermal stability and phase transition temperatures are particularly relevant for industrial applications and laboratory handling.
Table 2: Thermodynamic Properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene
Property | Value | Reference |
---|---|---|
Molecular Weight | 185.608 g/mol | |
Density | 1.3±0.1 g/cm³ | |
Melting Point | 137-140 °C | |
Boiling Point | 283.8±35.0 °C at 760 mmHg | |
Flash Point | 125.4±25.9 °C | |
Exact Mass | 185.024353 |
Additional Physical Characteristics
Beyond the basic thermodynamic properties, several other physical characteristics are important for understanding the behavior of 2-Chloro-1,3-dimethyl-5-nitrobenzene in various environments and applications. These properties provide insight into the compound's interactions with other substances, its behavior in solution, and its environmental fate. Properties such as partition coefficient and vapor pressure are particularly relevant for assessing the compound's distribution in environmental compartments and its potential for bioaccumulation.
Table 3: Additional Physical Properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene
Property | Value | Reference |
---|---|---|
PSA (Polar Surface Area) | 45.82000 | |
LogP | 3.52 | |
Vapour Pressure | 0.0±0.6 mmHg at 25°C | |
Index of Refraction | 1.563 |
The LogP value of 3.52 indicates that 2-Chloro-1,3-dimethyl-5-nitrobenzene is lipophilic, suggesting it would preferentially partition into organic phases rather than aqueous ones. This property has implications for its extraction, purification, and potential environmental behavior. The relatively high lipophilicity also suggests that the compound might have potential for bioaccumulation in fatty tissues of organisms.
Synthesis Methods
The synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene typically involves sequential chemical transformations of simpler aromatic compounds. Understanding the synthetic routes to this compound is essential for researchers and manufacturers who need to produce it for various applications. The choice of synthetic route depends on factors such as availability of starting materials, desired scale of production, economic considerations, and environmental impact.
General Synthetic Approach
The synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene generally follows a pathway involving the modification of a benzene ring with the appropriate substituents. The primary challenge lies in achieving the correct substitution pattern on the benzene ring, as the position of each substituent is crucial for the identity and properties of the final compound. Various approaches can be employed, depending on the available starting materials and desired efficiency of the synthesis.
The synthesis typically involves the nitration of a chlorinated aromatic compound, followed by alkylation to introduce the methyl groups. The nitration step usually requires a mixture of concentrated nitric acid and sulfuric acid (mixed acid), which generates the nitronium ion (NO2+) as the electrophile. The chlorinated aromatic substrate undergoes electrophilic aromatic substitution with the nitronium ion to introduce the nitro group at the desired position. Subsequently, the methyl groups are introduced through alkylation reactions, which may involve Friedel-Crafts alkylation or other methylation methods.
Reaction Conditions and Considerations
The successful synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene depends on careful control of reaction conditions to ensure the desired substitution pattern. Factors such as temperature, reaction time, stoichiometry of reagents, and choice of catalysts can significantly influence the outcome of the synthesis. Selective functionalization of the benzene ring at specific positions often requires strategic use of directing groups and protection/deprotection strategies.
The nitration step is typically conducted at low temperatures (0-5°C) to control the exothermic reaction and prevent multiple nitration. The chlorine substituent and any methyl groups present on the ring influence the regioselectivity of the nitration, directing the nitro group to specific positions based on their electronic effects. The subsequent alkylation steps require careful selection of alkylating agents and catalysts to achieve the desired substitution pattern. Lewis acid catalysts such as aluminum chloride, iron(III) chloride, or zinc chloride are commonly employed in Friedel-Crafts alkylation reactions.
Applications in Organic Chemistry
2-Chloro-1,3-dimethyl-5-nitrobenzene serves as a valuable building block in organic synthesis, particularly for the preparation of more complex aromatic compounds. Its utility stems from the presence of multiple functional groups that can participate in various chemical transformations. The chlorine atom, methyl groups, and nitro group all provide potential sites for further functionalization, making this compound a versatile intermediate in the synthesis of diverse target molecules.
As a Synthetic Intermediate
As a synthetic intermediate, 2-Chloro-1,3-dimethyl-5-nitrobenzene offers several reactive sites that can be selectively modified to build more complex structures. The presence of both electron-donating and electron-withdrawing groups creates a unique electronic environment that can direct subsequent reactions to specific positions on the aromatic ring. This makes the compound particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals that require precise structural control.
Hazard Statement | Description | Reference |
---|---|---|
H302 | Harmful if swallowed | |
H312 | Harmful in contact with skin | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H332 | Harmful if inhaled | |
H335 | May cause respiratory irritation |
Comparative Analysis with Related Compounds
A comparative analysis of 2-Chloro-1,3-dimethyl-5-nitrobenzene with structurally related compounds provides insight into the influence of substitution patterns on chemical and physical properties. Understanding these structure-property relationships is valuable for predicting the behavior of the compound and for designing analogs with specific properties for targeted applications. The comparison highlights the unique features of 2-Chloro-1,3-dimethyl-5-nitrobenzene and its place within the broader family of substituted nitrobenzenes.
One related compound is 5-Methyl-2-nitrobenzene-1,3-diol, which differs from 2-Chloro-1,3-dimethyl-5-nitrobenzene in having hydroxyl groups instead of a chlorine atom and one methyl group. The presence of hydroxyl groups in 5-Methyl-2-nitrobenzene-1,3-diol significantly changes its physical properties, making it more hydrophilic and capable of hydrogen bonding. In contrast, 2-Chloro-1,3-dimethyl-5-nitrobenzene, with its chlorine substituent and additional methyl group, is more lipophilic, as indicated by its higher LogP value of 3.52 .
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